2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
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Overview
Description
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a propanoic acid moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The amino and carbonyl groups can participate in substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-methylpropanoic acid: Similar in structure but lacks the pyrrolidine ring.
2-hydroxy-2-methylpropanoic acid: Contains a hydroxyl group instead of the pyrrolidine ring.
2-amino-2-methylpropanoic acid: Features an amino group but differs in the overall structure.
Uniqueness
The uniqueness of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid lies in its combination of the pyrrolidine ring and the propanoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-Methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid, also known by its chemical structure C9H14N2O4 and CID 71407641, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
The compound's molecular formula is C9H14N2O4, with a molecular weight of 214.22 g/mol. Its structural features include a methyl group and a pyrrolidine-2-carbonyl moiety that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C9H14N2O4 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves coupling reactions between protected amino acids and coupling reagents. Common solvents include dichloromethane and dimethylformamide, and reactions are often conducted at low temperatures to minimize side reactions .
Anticancer Activity
Recent studies have indicated that derivatives of 5-oxopyrrolidine, which include our compound of interest, exhibit significant anticancer properties. For instance, in vitro tests showed that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly when compared to standard treatments like cisplatin .
Case Study:
In a study evaluating the anticancer activity of various 5-oxopyrrolidine derivatives, compound 21 demonstrated potent activity against A549 cells with a reduction in viability to 66% at a concentration of 100 µM for 24 hours. This suggests that structural elements within these compounds play a crucial role in their cytotoxic effects on cancer cells .
Antimicrobial Activity
The antimicrobial potential of 5-oxopyrrolidine derivatives has also been explored, particularly against multidrug-resistant strains such as Staphylococcus aureus. Compounds derived from this scaffold have shown promising results in inhibiting bacterial growth, making them candidates for further development into therapeutic agents against resistant pathogens .
Table: Antimicrobial Activity Against Resistant Strains
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 21 | Methicillin-resistant S. aureus | 4 µg/mL |
Compound 22 | Klebsiella pneumoniae | 8 µg/mL |
Compound 18 | Pseudomonas aeruginosa | 16 µg/mL |
The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The structural motifs within the compound likely facilitate binding to these targets, modulating their activity and influencing cellular responses .
Properties
Molecular Formula |
C9H14N2O4 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,8(14)15)11-7(13)5-3-4-6(12)10-5/h5H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t5-/m0/s1 |
InChI Key |
MAZYVKCMGKSLAV-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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